

Introduction: Navigating the Landscape of a Niche Chemical Intermediate

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Compound of Interest

Compound Name: 2-(methylsulfanyl)propanamide

CAS No.: 13122-26-4

Cat. No.: B6235367

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In the vast repository of chemical compounds utilized in research and development, some molecules, despite their structural simplicity and commercial availability, remain sparsely documented in mainstream scientific literature. **2-(methylsulfanyl)propanamide**, assigned the CAS Number 13122-26-4, is one such compound. While available from suppliers, a comprehensive, peer-reviewed dataset detailing its physicochemical properties, established applications, and spectral characteristics is not readily available.

This guide, therefore, adopts a practical and scientifically rigorous approach tailored for researchers, scientists, and drug development professionals. Instead of relying on incomplete data, we will focus on the logical synthesis of **2-(methylsulfanyl)propanamide** from its well-characterized precursor, 2-(methylthio)propanoic acid. This provides a clear and actionable pathway for researchers to produce and characterize the compound in their own laboratories. We will supplement this with a discussion of its predicted properties and potential applications, grounded in the established chemistry of related organosulfur and amide-containing molecules.

Compound Identification and Properties

While experimental data is limited, we can compile the known and predicted properties of **2-(methylsulfanyl)propanamide**. The molecular structure consists of a propanamide backbone with a methylsulfanyl (-SCH₃) group at the alpha-carbon.

Property	Value	Source / Method
CAS Number	13122-26-4	Chemical Supplier
Molecular Formula	C ₄ H ₉ NOS	Calculated
Molecular Weight	119.19 g/mol	Calculated
Physical State	Solid (predicted)	(extrapolated)
Hygroscopicity	Hygroscopic (predicted)	(extrapolated)
Boiling Point	> 200 °C (estimated)	Analog Comparison
Melting Point	80-100 °C (estimated range)	Analog Comparison
Solubility	Soluble in water, alcohols (predicted)	Structural Analysis
pKa (Amide Proton)	~17 (estimated)	Analog Comparison

Note: Predicted and estimated values are based on the properties of similar short-chain amides and organosulfur compounds and should be confirmed experimentally.

Strategic Synthesis: From Carboxylic Acid to Amide

The most direct and reliable method to prepare **2-(methylsulfanyl)propanamide** is through the amidation of its corresponding carboxylic acid, 2-(methylthio)propanoic acid (CAS: 58809-73-7). This precursor is a known intermediate in the synthesis of DL-methionine and is more thoroughly characterized.^[1]

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The primary challenge is the acid-base reaction between the carboxylic acid and ammonia, which forms a thermally stable and unreactive ammonium carboxylate salt.^[2] Modern synthetic methods overcome this by using coupling agents or by driving the reaction through the removal of water.

Experimental Protocol: Direct Thermal Amidation of 2-(methylthio)propanoic acid

This protocol describes a direct, catalyst-free approach that relies on thermal energy to drive the dehydration of the intermediate ammonium salt. It is a robust method suitable for gram-scale synthesis in a standard laboratory setting.

Starting Material Profile: 2-(methylthio)propanoic acid

Property	Value	CAS Number
Formula	C ₄ H ₈ O ₂ S	58809-73-7
Molecular Weight	120.17 g/mol	
Physical Form	Liquid	
Purity	Typically ≥95%	

Materials:

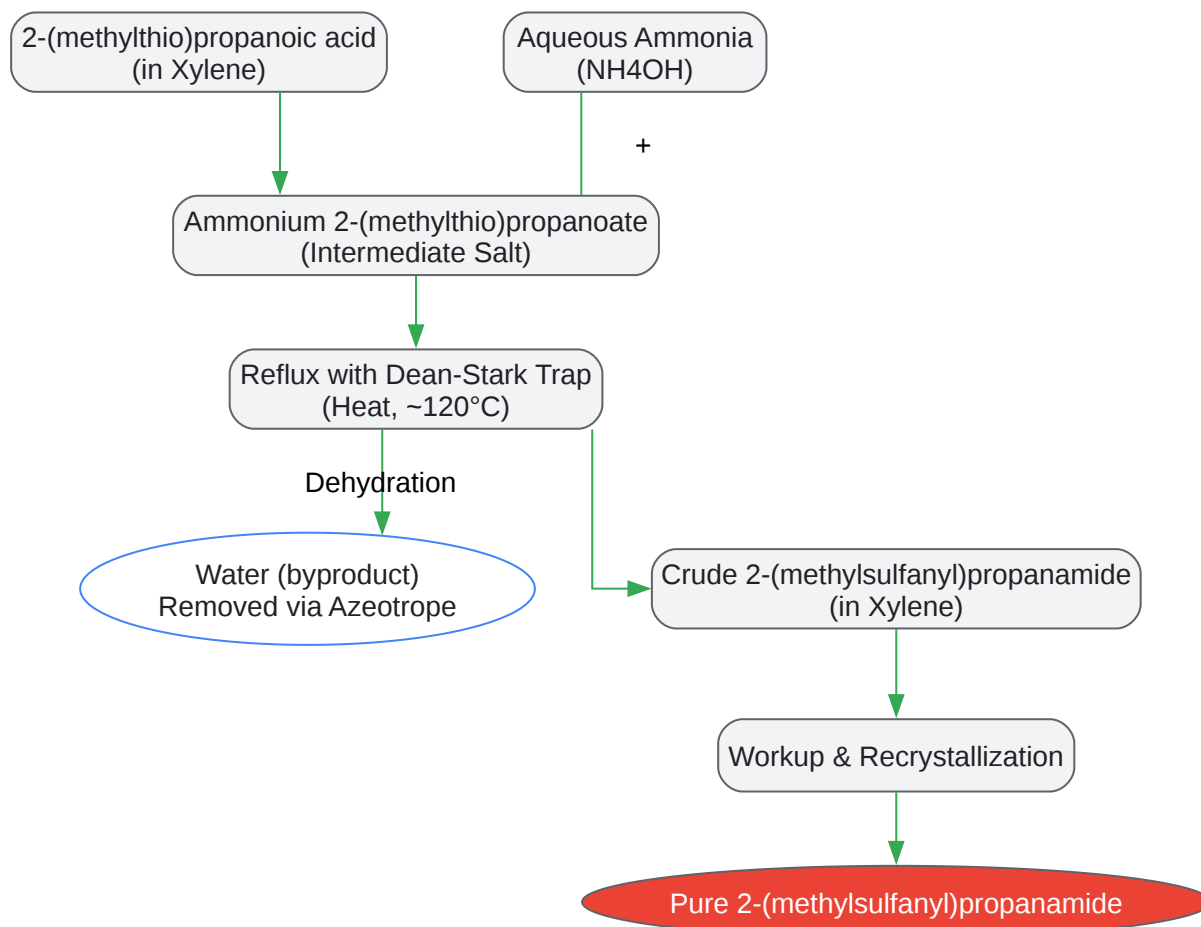
- 2-(methylthio)propanoic acid (1.0 eq)
- Aqueous ammonia (28-30% NH₃, 5.0 eq)
- High-boiling point solvent (e.g., xylene or toluene)
- Dean-Stark apparatus
- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Heating mantle with temperature control

Procedure:

- Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with xylene, and a reflux condenser.

- **Reagent Addition:** Charge the flask with 2-(methylthio)propanoic acid (e.g., 12.0 g, 0.1 mol) and xylene (100 mL).
- **Salt Formation:** While stirring at room temperature, slowly add aqueous ammonia (e.g., 34 mL, ~0.5 mol). An initial exothermic reaction will occur as the ammonium salt forms.
- **Azeotropic Dehydration:** Heat the mixture to reflux (approx. 110-140°C depending on the solvent). Water will begin to collect in the Dean-Stark trap as it is removed from the reaction mixture as an azeotrope with xylene.
- **Reaction Monitoring:** Continue refluxing for 8-16 hours, or until no more water is collected in the trap. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.
- **Workup and Isolation:** a. Cool the reaction mixture to room temperature. b. The product may precipitate from the non-polar solvent upon cooling. If so, collect the solid by vacuum filtration. c. If no precipitate forms, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure **2-(methylsulfanyl)propanamide**.

Synthesis Workflow Diagram



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Synthesis of 2-(methylsulfanyl)propanamide.

Potential Applications in Research and Drug Development

While specific applications for **2-(methylsulfanyl)propanamide** are not well-documented, its structure suggests several areas of potential utility for researchers.

- **Building Block in Medicinal Chemistry:** The thioether moiety is a common feature in various pharmaceuticals. The sulfur atom can engage in specific interactions with biological targets and can be oxidized to sulfoxide and sulfone derivatives, providing a route to analog synthesis with modulated electronic and solubility properties.[3] The primary amide can serve as a handle for further functionalization or act as a hydrogen bond donor.
- **Methionine Analogs and Metabolism Studies:** As a close structural analog of the amino acid methionine, this compound could be explored in studies related to methionine metabolism or as a competitive inhibitor for enzymes that process methionine.
- **Precursor for Heterocyclic Synthesis:** The amide and thioether functionalities can be utilized in cyclization reactions to form various sulfur- and nitrogen-containing heterocyclic scaffolds, which are of significant interest in drug discovery.
- **Fragment-Based Screening:** Its small size and distinct functional groups make **2-(methylsulfanyl)propanamide** a candidate for fragment-based drug discovery (FBDD) libraries, where it could be used to identify initial, low-affinity binders to protein targets.

Safety and Handling

Given the limited specific toxicological data, a cautious approach based on the chemistry of related compounds is essential.

- **General Hazards:** Assumed to be harmful if swallowed and toxic if absorbed through the skin. May cause skin and eye irritation.
- **Personal Protective Equipment (PPE):** Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. The compound is predicted to be hygroscopic; storage in a desiccator is recommended.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, which could oxidize the thioether group.

- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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